N,N'-Bis(diaminomethylidene)guanidine
Description
Contextualization within Guanidine (B92328) and Bis(guanidine) Chemistry
Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms, with the general formula HNC(NH₂)₂. wikipedia.org They are among the strongest organic bases, a property attributed to the resonance stabilization of the resulting guanidinium (B1211019) cation upon protonation. wikipedia.orgencyclopedia.pub In this cation, the positive charge is delocalized over all three nitrogen atoms, rendering it highly stable. encyclopedia.pub
Bis(guanidines) are a more complex class of molecules that feature two guanidine moieties linked by a spacer. This structural motif allows for a wide range of designs, as the nature of the spacer can be varied from simple aliphatic chains to rigid aromatic systems. researchgate.net This variability allows for the fine-tuning of the molecule's steric and electronic properties. researchgate.net Bis(guanidines) exhibit enhanced chemical functionalities compared to their monomeric counterparts, including the ability to act as bidentate ligands and powerful proton sponges. nih.govjst.go.jp Their effective complexation with protons and metal ions has suggested potential applications in areas such as the removal of toxic substances. nih.govjst.go.jp
Significance of Bis(guanidine) Scaffolds in Modern Chemical Science
The bis(guanidine) scaffold is of considerable importance in modern chemistry due to its versatility and unique properties. These scaffolds have found applications as powerful tools in organocatalysis, coordination chemistry, and medicinal chemistry.
Coordination Chemistry: As excellent N-donor ligands, bis(guanidines) can coordinate with a diverse array of metal ions from across the periodic table. researchgate.netresearchgate.net The electronic flexibility and chelating nature of guanidinato ligands provide stability to metal centers in various oxidation states. encyclopedia.pub Researchers have developed libraries of bis-guanidine ligands with different spacers to create specific coordination environments for biomimetic chemistry. researchgate.net This has led to the construction of unique heterobimetallic complexes, where the ligand architecture governs the structure and reactivity of the resulting compound. researchgate.netchemrxiv.org
Organocatalysis: Guanidines and their derivatives are highly effective organocatalysts for a wide range of chemical reactions. researchgate.netrsc.org Their strong basicity allows them to catalyze reactions such as Michael additions, epoxidations, and Henry reactions. researchgate.net Chiral bis(guanidines) have been successfully employed in asymmetric synthesis, achieving high levels of enantioselectivity. nih.govjst.go.jp The bifunctional nature of some guanidine catalysts allows them to activate both the nucleophile and the electrophile simultaneously, enhancing reaction rates and controlling stereochemistry. nih.gov
Medicinal Chemistry: The guanidine group is present in numerous natural products and pharmacologically active molecules. encyclopedia.pubmdpi.com Recently, bis(guanidine) scaffolds have emerged as promising structures in drug discovery. Screening of large combinatorial libraries has identified bis-cyclic guanidine compounds as highly active and selective antiplasmodial agents, showing potential for the development of new antimalarial therapies. nih.gov
Overview of Research Trajectories and Academic Relevance
The academic relevance of N,N'-Bis(diaminomethylidene)guanidine and related bis(guanidine) compounds is expanding, with research pursuing several key trajectories. The inherent basicity, ligand properties, and biological potential of these scaffolds continue to drive innovation.
Current research focuses on the rational design of novel bis(guanidine) ligands and organocatalysts. By modifying the substituents and the linking bridge, chemists aim to create catalysts with enhanced activity and selectivity for challenging organic transformations. researchgate.netresearchgate.net The development of chiral guanidines for asymmetric catalysis remains a particularly active area, with applications in the synthesis of complex, biologically active molecules. nih.govjst.go.jpnih.gov
In materials science, the ability of bis(guanidines) to effectively bind metal ions is being explored for environmental remediation and the recovery of rare elements. nih.govjst.go.jp Their capacity to form stable complexes is also being investigated for the development of new functional materials and sensors.
The discovery of bis(guanidine) compounds with potent antiplasmodial activity has opened new avenues in medicinal chemistry. nih.gov Future research will likely involve the synthesis and evaluation of new libraries of these compounds to identify lead candidates for treating infectious diseases. The structural versatility of the bis(guanidine) scaffold makes it an attractive platform for developing targeted therapeutics. nih.gov
| Research Area | Focus | Potential Applications | Source |
|---|---|---|---|
| Advanced Catalysis | Design of chiral and bifunctional organocatalysts. | Asymmetric synthesis, green chemistry, pharmaceutical production. | nih.govjst.go.jpnih.gov |
| Coordination Chemistry | Synthesis of novel mono- and heterobimetallic complexes. | Biomimetic modeling, catalytic systems, molecular magnets. | researchgate.netresearchgate.netchemrxiv.org |
| Materials Science | Development of materials for ion sequestration and sensing. | Environmental remediation, recovery of precious metals. | nih.govjst.go.jp |
| Medicinal Chemistry | Screening of combinatorial libraries for biological activity. | Development of new drugs (e.g., antimalarials). | nih.gov |
Structure
3D Structure
Properties
CAS No. |
6006-56-0 |
|---|---|
Molecular Formula |
C3H9N7 |
Molecular Weight |
143.15 g/mol |
IUPAC Name |
1,3-bis(diaminomethylidene)guanidine |
InChI |
InChI=1S/C3H9N7/c4-1(5)9-3(8)10-2(6)7/h(H9,4,5,6,7,8,9,10) |
InChI Key |
HVEDNMJLGGAPFQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(=N)N=C(N)N)(N)N |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For N,N'-Bis(diaminomethylidene)guanidine and its derivatives, this technique reveals detailed information about molecular geometry, conformation, and the intricate network of intermolecular forces that govern its crystal lattice.
While a specific crystal structure for the parent this compound cation is not extensively detailed in the provided context, comprehensive studies on its derivatives, such as 1,2,3-tris(benzylamino)guanidinium salts, offer significant insights. The core of the guanidinium (B1211019) group features a central carbon atom bonded to three nitrogen atoms, resulting in a planar CN₃ core with significant bond and charge delocalization.
The conformation of the cation in the solid state is highly dependent on the nature of the substituents and the counter-anions present in the crystal lattice. For instance, in the crystal structure of 1,2,3-tris(benzylamino)guanidinium chloride, three distinct conformations of the cation were observed. These conformations are described by the orientation of the substituent groups, leading to descriptors such as exo,endo,endo and endo,endo,endo. The dihedral angles around the N-N bonds are typically in the range of 116 ± 15°. The free base, triaminoguanidine, has been unequivocally identified through molecular structure determination, confirming its existence over the previously suggested triaminoguanidinium hydroxide (B78521). The structure of this free base consists of sheets of molecules.
| Parameter | Observation in Triaminoguanidinium Derivatives | Source(s) |
| CN₃ Core Geometry | Planar with complete bond and charge delocalization. | |
| Cationic Conformation | Variable; dependent on substituents and counter-anions. Multiple conformations (e.g., exo,endo,endo) can coexist in a single crystal structure. | |
| N-N Dihedral Angles | Typically range from 116 ± 15°. |
The crystal packing of guanidinium salts is dictated by a complex interplay of supramolecular interactions, with hydrogen bonding being the predominant force. The multiple N-H groups in the this compound cation act as effective hydrogen bond donors, while the nitrogen atoms can act as acceptors.
In the solid state, these compounds often form extensive three-dimensional networks. For example, in the crystal structure of a related bis{2-[amino(iminiumyl)methyl]-1,1-dimethylguanidine} salt, the cations, anions, and solvent molecules are linked by N—H⋯O, N—H⋯N, and O—H⋯O hydrogen bonds. This intricate network connects all components into a stable supramolecular assembly. In triaminoguanidinium derivatives, anions like chloride are observed to bridge cations through N–H···Cl···H–N hydrogen bonds. The crystal structure of the free base, triaminoguanidine, reveals that molecular sheets are held together by both van der Waals forces and hydrogen bonding.
The nitrogen-rich framework of this compound and its derivatives makes them excellent ligands for coordinating with metal ions. The resulting metal complexes exhibit diverse coordination environments, which have been investigated through X-ray crystallography.
Derivatives of triaminoguanidine have been shown to act as triangular ligands for transition metals, forming complexes with novel architectures. For instance, tris(2-hydroxybenzylidenamino)guanidinium has been used to synthesize mononuclear [V(IV)O] and cis-[V(V)O₂] complexes. In these structures, the ligand coordinates to the vanadium center, and the specific environment is influenced by factors such as the presence of ancillary ligands and the oxidation state of the metal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the molecular connectivity and symmetry.
In more complex derivatives, such as N,N',N''-tris(isopropylideneamino)guanidine, the ¹H NMR spectra can be temperature-dependent. At room temperature, the signals for the NH protons may appear as broadened signals, which can coalesce at higher temperatures. This dynamic behavior is attributed to several processes, including prototropic tautomerism, rotation around C-N single bonds, and geometric isomerization at C=N double bonds. The signals for the amino protons (NH₂) in the guanidinium core are expected to appear as a singlet, with a chemical shift influenced by the solvent and concentration.
¹³C NMR spectroscopy is particularly informative for characterizing the carbon skeleton of this compound. The key feature in the ¹³C NMR spectrum is the signal for the central carbon atom of the guanidinium core.
| Nucleus | Expected Chemical Shift (δ) Range / ppm | Notes | Source(s) |
| ¹H NMR | Variable | NH proton signals are often broad and may show temperature dependence due to exchange processes and tautomerism. | |
| ¹³C NMR | 150 - 170 | The signal corresponds to the central carbon of the guanidinium core. The exact shift is dependent on substituents. |
Vibrational Spectroscopy (Infrared, IR)
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to N-H and C-N bonds.
Key expected vibrational modes include:
N-H Stretching: Strong, broad bands are anticipated in the region of 3100-3500 cm⁻¹ corresponding to the stretching vibrations of the primary amine (-NH₂) and imine (=NH) groups. The broadening is due to extensive hydrogen bonding.
C=N Stretching: A strong absorption band is expected in the 1550-1650 cm⁻¹ region, characteristic of the carbon-nitrogen double bonds within the guanidine (B92328) core.
N-H Bending: Bending vibrations (scissoring) for the NH₂ groups are typically observed in the 1580-1650 cm⁻¹ range and may overlap with the C=N stretching bands.
C-N Stretching: Stretching vibrations for the carbon-nitrogen single bonds are expected to appear in the 1250-1350 cm⁻¹ region. core.ac.uk
Table 2: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3500 | N-H Stretch | -NH₂, =NH |
| 1550 - 1650 | C=N Stretch | Guanidine Core |
| 1580 - 1650 | N-H Bend | -NH₂ |
| 1250 - 1350 | C-N Stretch | Guanidine Core |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound.
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound. nih.gov Due to the basic nature of the multiple nitrogen atoms in the guanidine structure, the compound is readily protonated in the ESI source. The analysis is typically performed in positive ion mode, where the most abundant ion observed would be the protonated molecule, [M+H]⁺. Given the molecular formula C₃H₉N₇, the theoretical monoisotopic mass (M) is 143.0919 Da. nih.gov Therefore, the ESI-MS spectrum would be expected to show a prominent peak at an m/z value of approximately 144.1.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the elemental composition of an ion. For this compound, HRMS analysis of the [M+H]⁺ ion would yield an exact mass that can be used to confirm its molecular formula, C₃H₉N₇. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Table 3: Expected Mass Spectrometry Data for this compound
| Technique | Expected Ion | Theoretical m/z (Monoisotopic) | Information Confirmed |
|---|---|---|---|
| ESI-MS | [M+H]⁺ | ~144.1 | Nominal Molecular Weight |
| HRMS | [M+H]⁺ | 144.0997 | Elemental Formula (C₃H₁₀N₇⁺) |
Elemental Analysis for Compositional Verification (C, H, N)
Elemental analysis is a fundamental technique used to determine the mass percentage of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial check of purity and confirms the empirical formula. For this compound (C₃H₉N₇), the theoretical composition provides the benchmark for experimental verification.
Table 4: Theoretical vs. Experimental Elemental Composition of this compound
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|
| Carbon (C) | 25.17 | Expected to be within ±0.4% of theoretical value |
| Hydrogen (H) | 6.34 | Expected to be within ±0.4% of theoretical value |
| Nitrogen (N) | 68.49 | Expected to be within ±0.4% of theoretical value |
Calculations are based on a molecular weight of 143.15 g/mol. nih.gov
Thermal Analysis Techniques for Stability Assessment (TG, DTG, DTA)
Thermogravimetric analysis (TGA), derivative thermogravimetry (DTG), and differential thermal analysis (DTA) are crucial techniques for evaluating the thermal stability and decomposition behavior of a compound. This section would typically present the findings from such analyses of this compound.
The TGA curve would provide data on the weight loss of the compound as a function of temperature, indicating the temperatures at which decomposition or desorption of volatiles occurs. The DTG curve, being the first derivative of the TGA curve, would more clearly define the temperatures of maximum decomposition rates. The DTA curve would show endothermic or exothermic transitions, such as melting, crystallization, or decomposition.
Detailed research findings would be presented in a data table format, outlining key parameters such as onset temperature of decomposition, peak decomposition temperatures, and percentage weight loss at various stages.
Table 1: Thermal Analysis Data for this compound
| Parameter | Value |
|---|---|
| Onset Decomposition Temperature (Tonset) from TGA (°C) | Data not available |
| Peak Decomposition Temperature from DTG (°C) - Stage 1 | Data not available |
| Weight Loss at Stage 1 (%) | Data not available |
| Peak Decomposition Temperature from DTG (°C) - Stage 2 | Data not available |
| Weight Loss at Stage 2 (%) | Data not available |
| DTA Peak Temperature(s) (°C) | Data not available |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule. The analysis of this compound would involve dissolving the compound in a suitable solvent and measuring its absorbance of light across the ultraviolet and visible regions of the electromagnetic spectrum.
The resulting spectrum would reveal the wavelengths of maximum absorbance (λmax), which correspond to specific electronic transitions (e.g., π → π* or n → π*). This information is valuable for confirming the presence of chromophoric groups within the molecular structure.
The detailed research findings would be summarized in a data table, including the solvent used, the observed absorption maxima, and the corresponding molar absorptivity (ε) values, if determined.
Table 2: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Assignment |
|---|
An examination of the chemical reactivity and mechanistic pathways of this compound and related bis(guanidine) compounds reveals their significant utility in modern organic chemistry. These molecules are distinguished by their potent basicity and nucleophilicity, which underpin their roles as powerful organocatalysts and "proton sponges."
Coordination Chemistry of Bis Guanidines and Metal Complexes
Ligand Design and Coordination Modes
The design of bis(guanidine) ligands allows for a high degree of tunability in their coordination properties. By modifying the substituents on the guanidine (B92328) nitrogen atoms and the nature of the spacer connecting the two guanidine units, the steric and electronic characteristics of the resulting metal complexes can be precisely controlled. semanticscholar.org
Bis(guanidines) are recognized as excellent N-donor ligands due to the high basicity of the guanidine moiety. semanticscholar.org The nitrogen atoms in the guanidine core can act as strong Lewis bases, readily donating their lone pair of electrons to a metal center to form stable coordination bonds. The delocalization of charge within the guanidinium (B1211019) cation, formed upon protonation or coordination, contributes to the stability of the resulting metal complexes. nih.gov
For N,N'-Bis(diaminomethylidene)guanidine, the presence of multiple nitrogen atoms with available lone pairs suggests a strong potential for chelation, where the ligand binds to a single metal center at multiple points, forming a stable ring structure. This multidentate coordination is a common feature of bis(guanidine) ligands and enhances the stability of their metal complexes. researchgate.net
The substituents on the nitrogen atoms of the guanidine units play a crucial role in modulating the electronic and steric properties of the ligand. Bulky substituents can create a sterically hindered environment around the metal center, influencing the coordination geometry and the accessibility of the metal for further reactions. nih.gov Electron-donating or withdrawing substituents can alter the electron density on the donor nitrogen atoms, thereby affecting the strength of the metal-ligand bond. semanticscholar.org
The spacer connecting the two guanidine moieties is another critical design element. The length and flexibility of the spacer determine the "bite angle" of the chelating ligand, which is the angle between the two donor atoms and the metal center. A flexible alkyl chain, for instance, can accommodate a wider range of coordination geometries compared to a rigid aromatic spacer. semanticscholar.org In the case of this compound, the central guanidine unit acts as a short and relatively rigid spacer.
Table 1: Representative Bis(guanidine) Ligands and Their Structural Features
| Ligand Name | Substituents | Spacer | Expected Coordination Behavior |
|---|---|---|---|
| This compound | Amino groups | Central guanidine | Strong chelation, potential for bridging between metal centers |
| 1,3-Bis(N,N,N',N'-tetramethylguanidino)propane (TMG2p) | Methyl groups | Propane | Flexible chelation, adaptable to various metal ion sizes |
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with bis(guanidine) ligands typically involves the reaction of the free ligand with a suitable metal salt in an appropriate solvent. nanobioletters.com Characterization of the resulting complexes is commonly achieved through a combination of spectroscopic techniques (such as NMR, IR, and UV-Vis) and single-crystal X-ray diffraction to determine the precise coordination geometry and bonding parameters. mdpi.com
While specific synthetic procedures and characterization data for this compound complexes are not readily found in the literature, the general principles derived from other bis(guanidine) complexes can be applied.
Bis(guanidine) ligands have been successfully used to stabilize both copper(I) and copper(II) oxidation states. mdpi.comat.ua The strong σ-donating ability of the guanidine nitrogen atoms is well-suited to coordinate with these metal ions. In the case of copper(II), square planar or distorted octahedral geometries are commonly observed, depending on the nature of the bis(guanidine) ligand and the presence of other coordinating anions. nih.gov Copper(I) complexes with bis(guanidine) ligands often exhibit tetrahedral geometries. nih.gov
It is anticipated that this compound would form stable chelate complexes with both Cu(I) and Cu(II) ions. The specific coordination environment would likely be influenced by the reaction conditions and the counter-ions present.
The coordination chemistry of bis(guanidines) with platinum, zinc, and magnesium has also been explored, often in the context of catalysis and medicinal applications. researchgate.net Platinum(II) complexes with bidentate nitrogen-donor ligands typically adopt a square planar geometry. amanote.com Zinc(II), with its d¹⁰ electron configuration, generally forms tetrahedral or octahedral complexes. nih.gov Magnesium(II), a main group metal, also favors octahedral coordination.
Given the strong N-donor character of this compound, it is expected to form stable complexes with these metal ions. The flexible nature of the ligand could allow it to adapt to the preferred coordination geometries of Pt(II), Zn(II), and Mg(II).
Iron, ruthenium, and osmium complexes with bis(guanidine) ligands are of interest for their potential catalytic activity and their relevance in bioinorganic chemistry. researchgate.netsemanticscholar.org These metals can exist in a range of oxidation states and form complexes with various coordination numbers and geometries. For instance, octahedral coordination is common for Fe(II/III), Ru(II/III), and Os(II/III). mdpi.comnih.govnih.gov
The coordination of this compound to these metals would likely result in stable chelate complexes, with the potential for the ligand to stabilize different oxidation states of the metal center. The electronic properties of the resulting complexes would be influenced by the strong donor nature of the guanidine moieties.
Table 2: Expected Coordination Geometries of this compound with Various Metal Ions
| Metal Ion | Typical Coordination Geometry | Expected Complex Type |
|---|---|---|
| Copper(I) | Tetrahedral | [Cu(this compound)]⁺ |
| Copper(II) | Square Planar / Octahedral | [Cu(this compound)]²⁺ |
| Platinum(II) | Square Planar | [Pt(this compound)]²⁺ |
| Zinc(II) | Tetrahedral / Octahedral | [Zn(this compound)]²⁺ |
| Magnesium(II) | Octahedral | [Mg(this compound)]²⁺ |
| Iron(II/III) | Octahedral | [Fe(this compound)]²⁺/³⁺ |
| Ruthenium(II/III) | Octahedral | [Ru(this compound)]²⁺/³⁺ |
Iridium(III) Complexes
The coordination of bis(guanidinate) ligands to Iridium(III) centers has produced a family of highly phosphorescent materials with applications in organic light-emitting diodes (OLEDs). acs.orgnih.gov Heteroleptic bis-cyclometalated iridium(III) complexes, with the general formula [(C^N)₂Ir(guanidinate)], are synthesized by reacting the dimeric iridium chloride bridge complex, such as [(ppy)₂Ir(μ-Cl)]₂ (where ppy = 2-phenylpyridine), with the lithium salt of the corresponding guanidine ligand. acs.orgnih.gov This reaction typically proceeds in high yields (60-80%) at elevated temperatures (e.g., 80 °C). acs.org
These complexes are thermally stable and exhibit intense absorption bands in the UV region, attributed to π–π* transitions, along with weaker metal-to-ligand charge-transfer (MLCT) bands that extend into the visible spectrum. acs.orgnih.gov A key feature of these iridium(III) guanidinate complexes is their strong room-temperature phosphorescence. nih.gov The emission properties are influenced by the specific substituents on the ancillary guanidinate ligand, allowing for the tuning of the emission color from green to yellow. nih.govacs.org The steric bulk of the guanidinate ligands effectively reduces intermolecular interactions, which mitigates self-quenching and triplet-triplet annihilation at high current densities in OLED devices, leading to high efficiencies. nih.govacs.org
Table 1: Photophysical Properties of Selected [(ppy)₂Ir(guanidinate)] Complexes
| Complex | Ancillary Ligand (NR¹R²) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Lifetime (τ) (μs) | Source |
|---|---|---|---|---|---|
| 1 | NPh₂ | 528 | 0.23 | 0.89 | acs.org |
| 3 | Carbazolyl | 544 | 0.37 | 1.43 | acs.org |
| 6 | N(C₆H₄)₂O (Phenoxazinyl) | 550 | 0.28 | 1.05 | acs.org |
| 8 | NEt₂ | 534 | 0.16 | 0.61 | acs.org |
Tetra-Coordinate Bis-Guanidinate Supported Boron Complexes
The chemistry of bis(guanidinate) ligands has been extended to main group elements, leading to the first examples of well-defined, air- and moisture-stable, tetra-coordinate mononuclear boron complexes. rsc.orgresearchgate.net These compounds are synthesized via the deprotonation of the free bis-guanidine ligand using various boranes, such as pinacolborane (HBpin) or catecholborane (HBcat). rsc.org The reactions typically proceed with good yields (69% to 83%). rsc.org
These boron complexes have been extensively characterized using multinuclear NMR (¹H, ¹³C, ¹¹B), High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray diffraction. rsc.orgresearchgate.net The ¹¹B NMR spectra show signals in the range of 3.45–7.92 ppm, which is characteristic of N,N-chelated tetra-coordinated boron complexes. rsc.org X-ray diffraction studies reveal that the central boron atom adopts a distorted tetrahedral geometry. rsc.orgresearchgate.netrsc.org The solid-state structures are spirocyclic, where two ring systems (the bis-guanidinate and the borane-derived moiety) are connected through the central boron atom. rsc.org
Table 2: Selected ¹¹B NMR and Structural Data for Tetra-Coordinate Bis-Guanidinate Boron Complexes
| Compound | Borane Source | ¹¹B NMR Shift (ppm) | B-N Bond Lengths (Å) | N-B-N Angle (°) | Source |
|---|---|---|---|---|---|
| 1a (L¹Bpin) | HBpin | 5.42 | 1.580(3), 1.580(3) | 103.12(16) | researchgate.net |
| 1c (L³Bpin) | HBpin | 5.38 | 1.5831(18), 1.5785(18) | 103.27(10) | researchgate.net |
| 2 (L¹BCat) | HBCat | 7.92 | 1.571(4), 1.571(4) | 102.7(2) | researchgate.net |
Characterization of Dianionic Guanidinate Ligands
The this compound ligand typically coordinates to metal centers in its dianionic form. This dianionic state is often generated in situ by deprotonation of the neutral ligand using a strong base like n-butyllithium, or during the reaction with metal precursors. acs.org The resulting dianionic guanidinate acts as a powerful chelating ligand, stabilizing the metal center. nih.gov
A key feature of the coordinated dianionic guanidinate ligand is the extensive electronic delocalization within its CN₃ core. at.ua X-ray crystallographic data from various metal complexes show that the C-N bond lengths within the guanidinate framework are intermediate between typical single and double bonds. at.uaacs.orgrsc.org This indicates a delocalized π-system across the nitrogen and carbon atoms, which contributes significantly to the stability of the metal complexes. The geometry around the central carbon of the guanidine unit is strictly planar, with the sum of the angles totaling 360°. This planarity facilitates the delocalization and effective coordination to the metal center.
Applications of Bis(guanidine)-Metal Complexes in Catalysis
The electronic and steric properties of bis(guanidine) ligands can be readily tuned by modifying their substituents. semanticscholar.orgarkat-usa.org This tunability allows for the regulation of the catalytic activity of their corresponding metal complexes, making them promising candidates for a variety of catalytic transformations. semanticscholar.orgresearchgate.net
Activity in Cross-Coupling Reactions (e.g., Ullmann, Suzuki, Heck)
Bis(guanidine)-metal complexes have demonstrated notable activity in catalyzing C-C bond formation via cross-coupling reactions. Palladium complexes, in particular, have shown high efficiency. For instance, a palladium(II) complex incorporating the bis(guanidine) ligand 1,8-bis(tetramethylguanidino)naphthalene (B1604023) (TMG₂n) was found to be an efficient catalyst for the Heck reaction between styrene (B11656) and phenyl iodide, achieving nearly quantitative yields of trans-stilbene (B89595) with very low catalyst loading (0.2 mol%). semanticscholar.org
Similarly, palladium(II) bis(guanidinato) complexes have been successfully employed as catalysts in Heck-Mizoroki coupling reactions involving both activated and deactivated aryl bromides and chlorides with styrene and methyl acrylate, affording the desired products in high yields (68% to >99%). researchgate.net In the realm of Suzuki coupling, a highly efficient aqueous system using Pd(OAc)₂ and a simple guanidine ligand has been developed for room-temperature reactions. acs.org Furthermore, a novel heterogeneous catalyst, created by decorating a porous metal-organic framework with guanidine-functionalized palladium nanoparticles, has shown remarkable efficiency in Suzuki, Heck, and Sonogashira coupling reactions under mild conditions. nih.govacs.org
Stereoselective Catalysis Mediated by Chiral Bis(guanidine) Complexes
The incorporation of chiral backbones into the bis(guanidine) ligand structure has opened avenues for asymmetric catalysis. rsc.orgnih.govx-mol.net Chiral bis(guanidine) complexes can induce stereoselectivity in a range of chemical transformations. rsc.orgchemrxiv.org A significant breakthrough was achieved with the use of chiral dicationic bis(guanidinium) catalysts, which function through ion-pairing with a reactive metal anionic species. semanticscholar.orgresearchgate.net For example, a chiral bis(guanidinium) catalyst in combination with potassium permanganate (B83412) enabled the oxidation of alkenes to hydroxyketones with almost perfect enantioselectivity. semanticscholar.org The proposed mechanism involves the chiral catalyst accelerating the oxidation by selectively forming an intimate ion pair with the resulting enolate in the matched transition state. semanticscholar.org
These chiral systems have also been applied to other reactions, including the enantioselective oxidation of sulfides to sulfoxides and the alkynylation of allylic bromides. semanticscholar.org The combination of chiral guanidines with metal salts has dramatically expanded their utility, providing solutions for challenging transformations that are difficult to achieve with conventional catalysts. rsc.org
Table 3: Examples of Stereoselective Catalysis with Chiral Bis(guanidine) Systems
| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|---|
| Chiral Bis(guanidinium) / KMnO₄ | Oxidation | Alkenes | Hydroxyketones | Up to 98% | semanticscholar.org |
| Chiral Bis(guanidinium) / Na₂MoO₄ / H₂O₂ | Oxidation | Sulfides | Sulfoxides | High | semanticscholar.org |
| Chiral Cu(I)-Guanidine Complex | Alkynylation | Racemic Allylic Bromides | Chiral Alkynes | High | semanticscholar.org |
| Chiral Guanidine / Metal Salt | Various | Various | Chiral Products | N/A | rsc.org |
Biomimetic Catalysis (e.g., Tyrosinase-like Hydroxylation)
Bis(guanidine) copper complexes have emerged as functional models for the type 3 copper enzyme tyrosinase, which catalyzes the ortho-hydroxylation of phenols. mdpi.comdntb.gov.ua While bis-guanidine ligands were initially thought to be too sterically demanding to allow substrate access to the copper-dioxygen core, recent studies have overcome this challenge. nih.gov
A novel bis(guanidine) ligand, DMEG₂tol, was shown to stabilize copper(I) and copper(II) complexes. mdpi.com Upon activation with dioxygen at low temperatures, these complexes form bis(μ-oxido) dicopper(III) species. mdpi.comdntb.gov.ua These bis(guanidine)-stabilized bis(μ-oxido) complexes represent the first examples of their kind to successfully mediate tyrosinase-like hydroxylation activity. mdpi.com For instance, the complex was shown to be active in the hydroxylation of 8-hydroxyquinoline (B1678124) to 7,8-quinolinediol. mdpi.com This reactivity highlights the potential of these biomimetic complexes to serve as catalysts for selective oxidation reactions, mimicking the function of natural enzymes. arkat-usa.orgnih.gov
Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Bis(guanidines)
The construction of metal-organic frameworks (MOFs) and coordination polymers relies on the use of organic molecules, often referred to as linkers or bridging ligands, to connect metal ions or clusters into extended one-, two-, or three-dimensional networks. While a vast array of organic functional groups, such as carboxylates, pyridyls, and imidazoles, have been successfully employed as linkers, the use of bis(guanidines) as primary bridging ligands for the synthesis of porous MOFs is not a widely documented or established field of research.
Guanidines are recognized as excellent nitrogen-donor ligands due to their strong basicity and the ability of the guanidinium group to delocalize positive charge. researchgate.net Bis(guanidine) ligands, which feature two guanidine moieties connected by a spacer, have been extensively studied in coordination chemistry. researchgate.netresearchgate.net However, their role has predominantly been as chelating ligands that bind to a single metal center or, in some cases, as bridging ligands that connect two metal centers to form discrete dinuclear complexes. nih.govnih.gov The formation of extended, porous crystalline frameworks where bis(guanidines) act as the primary linkers remains largely unexplored in the scientific literature.
Several factors may contribute to the infrequent use of simple bis(guanidines) like this compound as primary MOF linkers:
High Basicity and Reactivity: The strong basicity of the guanidine functional group can lead to complex reactions with metal precursors, potentially favoring the formation of simple coordination complexes or amorphous materials rather than highly ordered crystalline MOFs.
Coordination Flexibility: The flexible nature of the C–N bonds and the multiple nitrogen donor sites in a guanidine group can result in various binding modes. This versatility, while advantageous for forming discrete complexes, can make it challenging to direct the self-assembly process toward a specific, predictable, and extended porous architecture. nih.gov
Chelation Preference: Bis(guanidine) ligands often act as powerful chelating agents, binding to a single metal ion through two or more nitrogen atoms. This chelate effect can thermodynamically favor the formation of stable, discrete molecules over the propagation of a polymeric network. nih.gov
Guanidine-Functionalized MOFs
While bis(guanidines) are not typically used as the fundamental building blocks of MOF structures, the guanidine functional group has been incorporated into MOFs through post-synthetic modification. In this approach, a pre-existing MOF, usually constructed with conventional linkers (e.g., carboxylates), is chemically altered to introduce guanidine moieties onto the organic linkers.
This strategy leverages the inherent properties of the guanidine group to impart specific functionalities to the MOF, such as:
Enhanced CO2 Capture: The basic nitrogen sites in the guanidine group can increase the affinity of the MOF for acidic gases like carbon dioxide.
Catalysis: Guanidine-functionalized MOFs can serve as solid-state basic catalysts for various organic transformations, including the Claisen-Schmidt condensation and CO2 fixation reactions. researchgate.net
In these instances, the MOF's framework is upheld by traditional linkers, while the guanidine units are appended as functional groups within the pores.
Research Findings on Bis(guanidine) Coordination Chemistry
Research into bis(guanidine) ligands has yielded a rich library of discrete mono- and polynuclear metal complexes. researchgate.netnih.gov Studies have systematically investigated how altering the bridging group, terminal substituents, and backbone of the bis(guanidine) ligand impacts the coordination behavior and the structure of the resulting complexes. nih.gov For example, bicyclic guanidinates have been shown to act as bridging ligands, leading to the formation of polynuclear zinc complexes. nih.gov However, these structures are typically dense coordination compounds rather than porous materials characteristic of MOFs.
The table below summarizes the typical roles of bis(guanidine) ligands in coordination chemistry, highlighting the contrast with their limited application as primary MOF linkers.
| Role of Bis(guanidine) Ligand | Typical Structure Formed | Key Characteristics | Primary Application Areas |
| Chelating Ligand | Mononuclear metal complexes | Forms stable, multi-point attachments to a single metal ion. | Catalysis, Bioinorganic Chemistry |
| Dinucleating/Bridging Ligand | Dinuclear or small polynuclear complexes | Spans two metal centers, often in close proximity. | Modeling enzyme active sites, Catalysis |
| Functional Group (in MOFs) | Post-synthetically modified MOFs | Appended to the primary linkers of an existing framework. | Gas capture, Heterogeneous catalysis |
As of current research, there is a lack of detailed structural and functional data for porous Metal-Organic Frameworks or extended coordination polymers constructed using this compound or similar simple bis(guanidines) as the primary bridging ligand. Consequently, data tables detailing crystallographic information, pore characteristics, or gas sorption properties for such materials cannot be provided. The development of synthetic strategies to overcome the challenges of using bis(guanidines) as primary linkers could potentially open new avenues in the design of functional porous materials.
Advanced Applications and Materials Science
Supramolecular Chemistry and Anion Recognition Systems
The guanidinium (B1211019) group is a powerful functional motif in supramolecular chemistry, primarily due to its high pKa, which allows it to remain protonated over a wide pH range. This positive charge, combined with the planar arrangement of multiple hydrogen bond donors, facilitates strong and selective binding of anionic guests. The bis(guanidinium) structure, inherent to derivatives of N,N'-Bis(diaminomethylidene)guanidine, offers a pre-organized arrangement of these binding sites, enhancing affinity and selectivity for target anions.
The interaction between guanidinium moieties and anions is multifaceted, involving both charge-assisted hydrogen bonding and ion-pairing interactions. This dual nature allows for the recognition of a variety of anions, from simple halides to more complex oxoanions like carboxylates, phosphates, and sulfates. For instance, studies on dipodal bis(guanidinium) siloxanes have demonstrated nuanced interactions with a range of anions, revealing that while general "chaotropic" and "kosmotropic" effects are observable, specific and selective cation-anion pairing can dictate properties like solubility and crystallinity.
Furthermore, the integration of bis(guanidine) units into larger, more complex scaffolds has led to the creation of sophisticated supramolecular assemblies. Tetratopic receptors containing amidinium groups, which share structural similarities with the guanidinium core, have been shown to form porous framework materials upon interaction with specific anions like terephthalate (B1205515) in aqueous environments. These frameworks are held together by charge-assisted hydrogen bonds and can exhibit controllable assembly and disassembly in response to external stimuli such as pH changes. This responsive behavior is critical for developing materials for selective guest encapsulation and release.
Table 1: Examples of Anion Interactions with Guanidinium-Based Systems
| Anion Class | Interacting System | Key Findings |
| Various Anions (sulfate, chromate, benzoate, halides, etc.) | Dipodal bis(guanidinium) siloxanes | Demonstrates selective cation-anion pairing influencing phase separation and crystallinity beyond the Hofmeister series. |
| Oxoanions (carboxylate, phosphate, sulfate) | 1-guanidino-8-amino-2,7-diazacarbazole dichloride (GADAC) | Exhibits high binding affinity for oxoanions in water. |
| Terephthalate | Tetratopic amidinium-containing receptors | Forms porous supramolecular frameworks in water through charge-assisted hydrogen bonds. |
| Halides, Nitrate, Sulfate (B86663) | Ferrocenophane with a guanidine (B92328) bridge | Acts as a dual binding site for anions, enabling redox-ratiometric sensing. |
This table is generated based on the provided text and is for illustrative purposes.
Development of Chemosensors Based on Bis(guanidine) Frameworks
The strong and selective anion binding properties of bis(guanidine) frameworks make them excellent candidates for the development of chemosensors. By coupling the bis(guanidine) recognition unit to a signaling moiety (e.g., a chromophore or fluorophore), the binding event can be translated into a measurable optical or electrochemical signal.
A notable example is a multisignaling sensor molecule based on aferrocenophane structure incorporating a guanidine bridge. This system functions as a dual binding site for both anions and metal ions. The sensing of anions such as chloride, fluoride, nitrate, and sulfate is achieved through redox-ratiometric measurements, while the recognition of metal cations like zinc, nickel, and cadmium is signaled by fluorescence enhancement.
Similarly, novel chemosensors incorporating a guanidine-based bis Schiff base have been designed for the detection of specific metal ions. One such sensor demonstrates a "naked eye" color change from yellow to red in the presence of mercury(II) ions and a selective fluorescence enhancement upon binding with zinc(II) ions in a buffered aqueous-methanolic solution. The design of these chemosensors leverages the ability of the imine-azomethine group in the Schiff base to bind metal ions, a process that is influenced and enhanced by the integrated guanidine structure.
The versatility of the guanidine moiety is further highlighted in the development of riboswitch-based biosensors. These sensors can selectively turn on fluorescence in the presence of guanidine, enabling the study of cellular kinetics. While not a bis(guanidine) framework in the traditional sense, this demonstrates the broader utility of guanidine recognition in sensor design.
Table 2: Performance of a Guanidine-Based Bis Schiff Base Chemosensor
| Analyte | Detection Method | Observable Change | Limit of Detection (LOD) |
| Hg²⁺ | Colorimetric | Yellow to Red | 9.89 x 10⁻⁷ M |
| Zn²⁺ | Fluorometric | Fluorescence Enhancement | 1.23 x 10⁻⁶ M |
Data sourced from a study on a novel guanidine-based colorimetric and fluorescent bis Schiff base chemosensor. This table is for illustrative purposes.
Role in the Design and Synthesis of Energetic Materials
This compound is a nitrogen-rich compound, a key characteristic for the development of high-energy density materials (HEDMs). The high nitrogen content contributes to a large positive heat of formation, which releases a significant amount of energy upon decomposition, often yielding the highly stable dinitrogen (N₂) gas as a primary product.
The synthesis of advanced energetic materials often involves the use of nitrogen-rich heterocyclic precursors. Guanidine and its derivatives, including aminoguanidines, are valuable starting materials for constructing these heterocyclic systems, such as triazoles and tetrazoles. For instance, 3-amino-1-nitroguanidine (3-ANQ), a related energetic compound, serves as a precursor for synthesizing 3-nitramino triazole and 1-nitroguanidyl tetrazole. The incorporation of explosophoric groups like nitro (-NO₂) or nitramino (-NHNO₂) onto these guanidine-derived backbones is a common strategy to enhance detonation performance.
Fused heterocyclic systems built from nitrogen-rich precursors are particularly promising for creating dense, thermally stable, and powerful energetic materials. The synthesis of an energetic salt of guanidinium 3,7-Bis(dinitromethylene)-octahydro--triazino-[6,5-e]triazine highlights the role of the guanidinium cation in forming stable salts with energetic anions, a crucial approach in modern energetic materials design. While direct synthesis from this compound is not explicitly detailed in available literature, its structure represents a fundamental building block that could potentially be modified and cyclized to form novel, high-nitrogen energetic backbones.
Catalytic Materials for Industrial Processes (e.g., Heterogeneous Transesterification)
Guanidine and its derivatives are strong organic bases, making them effective catalysts for a variety of chemical transformations. The development of heterogeneous catalysts is of particular industrial importance as it simplifies catalyst separation and recycling. Bis(guanidine) and related polyguanidine systems have been successfully immobilized on various supports to create robust and efficient heterogeneous catalysts, particularly for transesterification reactions, such as in the production of biodiesel.
Polycationic systems based on poly(hexamethylene biguanide) (PHMBG) and poly(N-vinylguanidine) (PVG) have been shown to be remarkably efficient heterogeneous catalysts for the transesterification of sunflower oil with methanol. Crosslinked networks of PHMBG, for example, can achieve 80–100% triglyceride conversion within 30 minutes at 70°C.
Alkylguanidines have also been heterogenized by anchoring them to supports like modified polystyrene or siliceous MCM-41. While these supported catalysts may exhibit slightly lower initial activity compared to their homogeneous counterparts due to diffusion limitations, they can achieve comparable high yields of methyl esters over longer reaction times. The choice of support and the method of immobilization are crucial factors affecting the catalyst's activity and stability.
More recently, green and sustainable approaches have involved using bacterial cellulose (B213188) as a support for guanidine catalysts. This novel heterogeneous catalyst, constructed by impregnating guanidine onto a bacterial cellulose support, has been successfully tested in the transesterification of used sunflower oil, achieving over 95% methyl ester content and demonstrating an environmentally friendly catalytic system.
Covalent Organic Frameworks (COFs) incorporating Guanidine Moieties
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. The incorporation of functional moieties like guanidine into the COF backbone can imbue them with unique properties for specific applications. Guanidine-based COFs have emerged as promising materials for catalysis, sensing, and ion separation.
The high pKa of the guanidine group (around 13.6) makes guanidinium-containing COFs particularly effective for applications involving charge-assisted hydrogen bonding. For example, a guanidinium-based COF membrane, fabricated through the interfacial polymerization of 1,3,5-triformylphloroglucinol (Tp) and triaminoguanidine hydrochloride (Tag), has demonstrated superior performance in single-acid recovery and mono- and divalent cation separation. The strong hydrogen bonding interactions between the guanidinium moieties within the angstrom-sized channels and anions like chloride (Cl⁻) play a critical role in the ion transport and sieving mechanism.
In catalysis, guanidine-based COFs have been developed as efficient heterogeneous organocatalysts for CO₂ conversion. In these systems, the guanidine core can be deprotonated to a guanidinato group that binds and activates CO₂, while the linker units can cooperate to activate other substrates through hydrogen bonding. The catalytic performance can be tuned by varying the nitrogen content and electronic properties of the linkers.
Furthermore, the amphoteric nature of the guanidine core, combined with auxochromic effects from the linkers, can lead to COFs with acid- and base-responsive chromic behaviors, opening up applications in chemical sensing and switching devices.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone in the computational study of guanidine-containing molecules. It offers a balance between computational cost and accuracy for examining electronic structure and predicting reactivity.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. This involves identifying intermediates and, crucially, locating the transition state (TS) structures that connect them. By calculating the energy barriers associated with these transition states, researchers can predict the kinetic feasibility of different reaction pathways.
For reactions involving the guanidine (B92328) moiety, such as 1,3-dipolar cycloadditions of azides to the C=N double bond, DFT studies can model the formation of various regioisomeric products. mdpi.com For instance, theoretical modeling can distinguish between pathways where the guanidine carbon binds to the terminal azide (B81097) nitrogen versus the alternative, where the imino nitrogen interacts with the azide. mdpi.com Such studies have shown that for certain guanidine cycloadditions, the initial tetrazole adducts can be thermodynamically unstable and undergo rearrangements, such as the release of a nitrogen molecule. mdpi.com The energy barriers for these subsequent steps, like the release of N2 or ammonia, can be calculated to determine the most probable reaction outcome. mdpi.com
Similarly, DFT has been employed to understand the mechanism of tandem aza-Michael addition/intramolecular cyclization reactions involving guanidinium (B1211019) salts. mdpi.com Computational approaches can rationalize the structural diversity of reaction products by analyzing the relative stabilities of different guanidine tautomers formed in situ. mdpi.com These studies indicate that the initial nucleophilic addition is often the most energetically demanding step in the sequence. mdpi.com
Guanidines are recognized as some of the strongest neutral organic bases, a property that stems from the significant delocalization of the positive charge in the corresponding protonated guanidinium cation. DFT methods are widely used to quantify this basicity by calculating the gas-phase basicity (GPB) and proton affinity (PA). The proton affinity is defined as the negative of the enthalpy change for the protonation reaction, while the gas-phase basicity is the negative of the Gibbs free energy change for the same process. nih.gov
Computational studies have explored how substituents affect the basicity of the guanidine core. For example, the introduction of intramolecular hydrogen bonds (IMHBs) in the conjugate acid form can significantly stabilize the protonated state, thereby increasing the proton affinity. researchgate.net DFT calculations have been shown to reliably predict these values, often in good agreement with experimental data where available. nih.gov The choice of functional and basis set, such as B3LYP/6-311+G(2df,p), is crucial for obtaining accurate results. researchgate.net
Table 1: Calculated Proton Affinity (PA) for Selected Guanidine Derivatives This table presents data for related guanidine compounds to illustrate the typical range of values obtained through DFT calculations.
| Compound | Computational Model | Calculated PA (kcal/mol) |
| Guanidine | MP2/6-31G* | 235.7 |
| n-methylguanidine | DFT models | ~245-248 |
| N,N′,N″-Tris(3-dimethylaminopropyl)guanidine | B3LYP1 | 273.2 |
Data sourced from multiple computational studies. nih.govresearchgate.net
When incorporated as ligands in metal complexes, bis-guanidines can exhibit interesting redox chemistry. These ligands can be "redox-active," meaning they can participate directly in electron transfer processes, leading to either metal-centered or ligand-centered redox events. researchgate.net DFT is a key tool for probing the electronic structure of these coordination complexes.
Theoretical calculations can help determine the relative energies of different electronic states, such as those corresponding to high-spin Co(II) or low-spin Co(III) in cobalt complexes with bis-guanidine ligands. researchgate.net This information is critical for understanding the magnetic and optical properties of the complexes and how they change upon oxidation or reduction. researchgate.net In some cases, these systems can exhibit valence tautomerism, where there is an equilibrium between two or more forms that differ in the distribution of electron density between the metal and the ligand. DFT can model these different tautomers and predict their relative stabilities, providing insight into the factors that control this behavior, such as the choice of co-ligands or counterions. researchgate.net
Time-dependent density functional theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a powerful method for predicting and interpreting electronic absorption spectra and other photophysical properties. researchgate.net
In the context of guanidine-containing systems, TD-DFT has been applied to understand the electronic transitions in their metal complexes. For example, in dicopper complexes with hybrid guanidine-amine ligands, TD-DFT calculations can assign the features observed in UV-Vis spectra to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) bands. nih.gov These calculations can also reveal how conformational changes, such as the twisting of the guanidine group, impact the electronic structure and, consequently, the absorption spectrum. nih.gov Studies have shown that increased twisting can lead to a red-shift in certain absorption bands due to changes in the energy and composition of the molecular orbitals involved in the transition. nih.gov
In-Silico Analysis of Molecular Properties
In-silico methods refer to the computational prediction of molecular properties. For N,N'-Bis(diaminomethylidene)guanidine, various molecular descriptors can be calculated using cheminformatics software and databases like PubChem. These computed properties provide a baseline understanding of the molecule's physical and chemical characteristics.
Table 2: Computed Molecular Properties for this compound
| Property | Value | Source |
| Molecular Formula | C3H9N7 | PubChem |
| Molecular Weight | 143.15 g/mol | PubChem |
| Exact Mass | 143.09194332 Da | PubChem |
| XLogP3 | -2.4 | PubChem |
| Hydrogen Bond Donor Count | 5 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 161 Ų | PubChem |
Data sourced from the PubChem database entry for CID 55291558. nih.gov
Conformational Analysis and Molecular Dynamics Simulations (if applicable)
While specific molecular dynamics (MD) simulations for this compound are not detailed in the available literature, this technique is highly applicable to understanding its dynamic behavior and interactions. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. mdpi.com
This methodology has been extensively used to study systems involving guanidine groups, such as the binding of guanidinium to aptamers. nih.gov In such studies, MD simulations can identify the stable conformational states of a binding pocket and characterize the changes that occur when a ligand binds or unbinds. nih.gov Simulations can reveal, for example, a binding pocket alternating between a collapsed and an open conformation in the absence of the ligand. nih.gov These computational experiments provide a dynamic picture that complements static structural data, helping to resolve the structural features responsible for molecular recognition. nih.gov Similar approaches could be applied to this compound to explore its conformational landscape, flexibility, and potential interactions with biological or chemical receptors.
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Routes
The synthesis of guanidine-containing molecules has been a subject of intensive study, traditionally involving multi-step processes or harsh reaction conditions. google.comresearchgate.net Future research will likely focus on developing more efficient, atom-economical, and environmentally benign methods for producing N,N'-Bis(diaminomethylidene)guanidine and its derivatives.
Key areas for development include:
Green Chemistry Approaches: The use of hazardous reagents like heavy metals (e.g., HgCl₂) in guanylation reactions is a significant environmental concern. organic-chemistry.org Future synthetic strategies are expected to leverage greener activating agents, such as cyanuric chloride (TCT), which eliminates heavy-metal waste without a significant loss of reactivity or yield. organic-chemistry.org Furthermore, exploring solvent-free, microwave-mediated synthesis catalyzed by green organocatalysts like guanidine (B92328) hydrochloride could offer rapid and eco-friendly production pathways. rsc.org
Catalytic Guanylation: Atom-economical routes, such as the catalytic guanylation of amines with carbodiimides, are gaining prominence. researchgate.net Developing specific catalysts (based on transition metals, main-group metals, or rare-earth metals) that are effective for the synthesis of the specific this compound structure would be a significant advancement. researchgate.net
One-Pot Syntheses: Designing one-pot reaction sequences that minimize intermediate purification steps would enhance efficiency and reduce waste. Research into photochemical synergistic catalysis, which can sidestep the need for oxidants and harsh conditions, presents an innovative and sustainable direction. researchgate.net
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Green Activating Agents | Replacement of toxic heavy-metal reagents (e.g., HgCl₂) with alternatives like cyanuric chloride (TCT). | Reduces environmental hazards, improves safety, and simplifies waste disposal. | organic-chemistry.org |
| Microwave-Mediated Synthesis | Utilizes microwave irradiation to accelerate reactions, often under solvent-free conditions. | Rapid reaction times, high yields, and operational simplicity. | rsc.org |
| Photochemical Synergistic Catalysis | Uses light and a combination of catalysts (e.g., copper/nitroxyl radical) to drive reactions. | Avoids harsh conditions, oxidants, and bases; high atom economy. | researchgate.net |
| Catalytic Guanylation with Carbodiimides | Direct addition of amines to carbodiimides catalyzed by organometallic compounds. | High atom economy and straightforward route to multisubstituted guanidines. | researchgate.net |
Exploration of Untapped Catalytic Applications and Selectivity Enhancements
Guanidines and their derivatives are well-established as strong organic bases and have found extensive use as nucleophilic and hydrogen-bonding organocatalysts. rsc.org The this compound scaffold, with its multiple nitrogen sites, offers intriguing possibilities for catalysis that remain largely untapped.
Future research should focus on:
Asymmetric Catalysis: Chiral bis(guanidine) derivatives have shown excellent efficiency in enantioselective reactions, including Michael additions and epoxidations. researchgate.net The design and synthesis of chiral versions of this compound could lead to novel catalysts for creating stereoselective products, which is crucial in pharmaceutical synthesis. researchgate.netmdpi.com
Bifunctional Catalysis: The protonated form of guanidine, the guanidinium (B1211019) ion, can act as a bifunctional catalyst, activating both a nucleophile and an electrophile simultaneously through hydrogen bonding. rsc.org Investigating the potential of this compound and its conjugate acid to catalyze complex transformations, such as carboxylative cyclizations or aza-Henry reactions, could reveal new catalytic capabilities. mdpi.comrsc.org
Coordination Chemistry and Metal-Based Catalysis: Bis(guanidines) are excellent N-donor ligands for coordinating with a wide variety of metals. researchgate.netresearchgate.net The resulting metal complexes have applications in polymerization and other catalytic transformations. researchgate.net Exploring the coordination of this compound with transition metals could yield novel catalysts with unique reactivity and selectivity for reactions like C-C bond formation or borylation. researchgate.net
| Potential Catalytic Application | Catalytic Principle | Research Goal for this compound | Reference |
|---|---|---|---|
| Asymmetric Synthesis | Use of a chiral guanidine catalyst to control the stereochemical outcome of a reaction. | Develop chiral derivatives to catalyze enantioselective transformations like silylation or aza-Henry reactions. | researchgate.netmdpi.com |
| Bifunctional Activation | The guanidinium cation simultaneously activates two different reactants via hydrogen bonding. | Explore its use in reactions requiring dual activation, such as additions to carbonyls or imines. | rsc.org |
| Organometallic Catalysis | The bis(guanidine) scaffold acts as a ligand to stabilize and modulate the reactivity of a metal center. | Synthesize and screen metal complexes for applications in polymerization, cross-coupling, or guanylation reactions. | researchgate.netresearchgate.net |
| Superbase Catalysis | Leveraging the exceptionally high basicity to deprotonate weakly acidic substrates. | Investigate its efficacy in C-C bond-forming reactions, such as carboxylative cyclizations. | rsc.orgnih.gov |
Design of Advanced Functional Materials Utilizing Bis(guanidine) Scaffolds
The rigid, hydrogen-bonding, and metal-coordinating properties of the bis(guanidine) framework make it an attractive building block for advanced functional materials. sc.edu The specific structure of this compound could be leveraged to create materials with tailored properties for a range of applications.
Emerging areas for materials design include:
Metal-Organic Frameworks (MOFs): Bis(guanidine)s can act as ligands in the construction of MOFs. rsc.orgmdpi.com These porous materials have applications in gas storage, separation, and catalysis. Incorporating this compound into MOF structures could lead to new materials with high selectivity for gases like CO₂. rsc.org
Coordination Polymers: The ability of bis(guanidine)s to form stable complexes with various metal ions can be used to synthesize coordination polymers. tsijournals.com These materials can exhibit interesting magnetic, optical, or thermal properties, making them suitable for sensors or electronic devices.
Supramolecular Assemblies: The strong hydrogen-bonding capabilities of the guanidinium group are frequently exploited in supramolecular chemistry for anion recognition and binding. mit.edu this compound could be used to design complex host-guest systems or self-assembling materials for applications in sensing or molecular transport.
Peptidomimetics: Bis-cyclic guanidine structures have been successfully synthesized as peptidomimetics, mimicking the structure and function of peptides while offering greater stability. mdpi.commdpi.com This suggests a potential pathway for modifying this compound to create scaffolds for developing novel therapeutic agents.
Deeper Mechanistic Understanding through Integrated Experimental and Theoretical Approaches
A thorough understanding of the reaction mechanisms, structural dynamics, and electronic properties of this compound is essential for its rational design in future applications. An integrated approach combining advanced experimental techniques with computational modeling will be crucial.
Key research directions include:
Computational Modeling (DFT): Density Functional Theory (DFT) calculations are powerful tools for investigating reaction mechanisms, predicting stereoselectivity, and understanding electronic structure. mdpi.comirb.hrmdpi.com Applying DFT to model the catalytic cycles, tautomeric forms, and coordination behavior of this compound would provide invaluable insights and guide experimental efforts. researchgate.net
Advanced Spectroscopy: Techniques like low-temperature NMR spectroscopy can be used to study complex isomeric and tautomeric equilibria that are common in guanidine systems. researchgate.net This experimental data provides a critical benchmark for validating and refining theoretical models.
Kinetics and Mechanistic Probes: Detailed kinetic studies can help elucidate the role of the catalyst and the rate-determining steps in reactions involving this compound. rsc.orgnih.gov These experimental investigations are essential for confirming mechanisms proposed by computational studies and for optimizing reaction conditions.
Solid-State Analysis: High-resolution X-ray diffraction studies can provide direct evidence of molecular structure, proton transfer events, and hydrogen-bonding networks in the solid state, offering a deeper understanding of the fundamental properties of the bis(guanidine) scaffold. nih.gov
By pursuing these integrated approaches, researchers can build a comprehensive understanding of the structure-property relationships of this compound, unlocking its full potential in catalysis and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
